Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
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Overview
Description
Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate is a synthetic organic compound that exhibits unique chemical properties and potential applications in various fields including medicinal chemistry, material science, and biological research. This compound contains an ethyl ester group, a piperazine moiety, and a thiophene ring, making it an interesting subject of study for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Intermediate: A precursor such as 1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine is synthesized via a nucleophilic substitution reaction where thiophene is reacted with 4-phenylpiperazine under suitable conditions.
Step 2 Formation of the Final Product: The intermediate is then reacted with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to yield ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate. The reaction is carried out under anhydrous conditions and may require a catalytic amount of a Lewis acid such as aluminum chloride to promote the esterification process.
Industrial Production Methods
While specific industrial production methods may vary, large-scale synthesis typically involves the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The piperazine ring can be reduced to its corresponding piperidine derivative using hydrogenation over palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid under mild conditions.
Reduction: Hydrogenation with palladium on carbon in a hydrogen atmosphere.
Substitution: Nitric acid for nitration, bromine for bromination, often carried out in a nonpolar solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivative.
Substitution: Nitro or bromo derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: This compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology
Enzyme Inhibition: It can be used as a probe to study the inhibition of specific enzymes involved in metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets such as receptors, enzymes, or ion channels. The presence of the piperazine and thiophene rings allows for versatile binding interactions, potentially modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-((1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
Methyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
Propyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
Unique Aspects
The unique combination of the ethyl ester, piperazine, and thiophene moieties in this compound distinguishes it from similar compounds, potentially offering different binding affinities and biological activities.
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Properties
IUPAC Name |
ethyl 2-oxo-2-[[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-27-21(26)20(25)22-16(2)19(18-10-7-15-28-18)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBAOIBYMZERLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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